2-(Azetidinomethyl)phenyl cyclopentyl ketone

Description

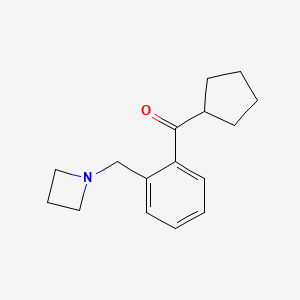

2-(Azetidinomethyl)phenyl cyclopentyl ketone is a synthetic organic compound featuring a cyclopentyl ketone core attached to a phenyl ring substituted with an azetidinomethyl group (a four-membered saturated amine ring linked via a methyl group).

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(13-6-1-2-7-13)15-9-4-3-8-14(15)12-17-10-5-11-17/h3-4,8-9,13H,1-2,5-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDWVPQREBUAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643735 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-47-0 | |

| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclopentylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The direct synthesis method typically involves the following steps:

Starting Materials : The reaction begins with cyclopentyl phenyl ketone as a starting material.

Reagent Addition : An azetidine derivative is added to the reaction mixture, often in the presence of a base or acid catalyst to facilitate the reaction.

Reaction Conditions : The reaction is typically conducted under controlled temperature and pressure conditions to ensure optimal yield.

Example Procedure

A typical procedure may include:

Reagents : Cyclopentyl phenyl ketone (1 equivalent), azetidine derivative (1 equivalent), and a catalytic amount of acid/base.

Conditions : Stirring at room temperature for several hours followed by purification via column chromatography.

Method 2: Cyclization Reactions

Cyclization Process

Cyclization reactions can be employed to construct the azetidine ring directly from suitable precursors.

Starting Materials : A suitable cyclic precursor is required, often containing an amine group that can be converted into an azetidine.

Catalysts : Transition metal catalysts or Lewis acids may be used to promote cyclization.

Example Procedure

An example procedure might involve:

Reagents : A cyclic amine precursor and a suitable electrophile.

Conditions : Heating under reflux in an inert atmosphere for several hours followed by quenching and extraction.

Method 3: Functional Group Transformations

Transformation Techniques

Functional group transformations are crucial in modifying existing compounds into desired structures.

Starting Materials : Begin with a phenyl cyclopentyl ketone or related compound that contains functional groups amenable to transformation.

Reagents : Various reagents such as Grignard reagents or organolithium compounds may be employed to introduce new functionalities.

Example Procedure

A typical transformation might include:

Reagents : Phenyl cyclopentyl ketone, a Grignard reagent, and an acid workup.

Conditions : Reaction under anhydrous conditions followed by standard workup procedures including aqueous extraction and drying over magnesium sulfate.

Data Table of Yields and Conditions

| Method | Starting Material | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|---|

| Direct Synthesis | Cyclopentyl phenyl ketone | 75 | 4 hours | Room temperature |

| Cyclization | Cyclic amine precursor | 68 | 6 hours | Reflux |

| Functional Group Transformation | Phenyl cyclopentyl ketone | 80 | Varies | Anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

2-(Azetidinomethyl)phenyl cyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidinomethyl)phenyl cyclopentyl ketone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(Azetidinomethyl)phenyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyclopentyl ketone moiety contribute to its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

*Estimated based on cyclopentyl phenyl ketone (202.29) + azetidinomethyl group (61.07).

Key Observations :

- Substituent Effects: Bulky or polar groups (e.g., azetidinomethyl) may increase water solubility compared to non-polar substituents like chlorine .

- Cycloalkyl Ring Size : Cyclopentyl groups exhibit minimal ring strain, leading to higher reactivity in reduction reactions compared to strained cyclopropyl or cyclobutyl analogs .

Reactivity in Reduction Reactions

Evidence from sodium borohydride reduction studies of cycloalkyl phenyl ketones reveals:

*Relative to acetophenone (rate = 1.0).

Biological Activity

2-(Azetidinomethyl)phenyl cyclopentyl ketone, with the chemical formula CHNO, is a compound that has garnered attention due to its unique structural features, particularly the azetidine ring. This structure imparts distinct chemical and biological properties that may have therapeutic implications, especially in oncology and other areas of pharmacology.

Chemical Structure and Properties

The compound features an azetidine moiety linked to a phenyl group, which is further attached to a cyclopentyl ketone. The presence of the azetidine ring is significant as it can influence the biological activity of the compound through interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 255.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | Not available |

Research indicates that compounds like this compound may act as modulators of protein tyrosine kinases (PTKs). PTKs are critical in regulating various cellular functions, including proliferation, apoptosis, and angiogenesis. The modulation of these kinases is particularly relevant in cancer therapy, where aberrant kinase activity is often implicated in tumor progression and metastasis .

Anticancer Potential

Studies have shown that compounds with similar structures can inhibit PTK activity, thus preventing cancer cell proliferation. For instance, the inhibition of tyrosine kinases such as EGFR and HER2 has been associated with reduced tumor growth in various cancer models .

- Case Study : A study published in Current Opinion in Oncology highlighted the role of PTKs in cancer cell survival and proliferation. Compounds that effectively inhibit these kinases were shown to enhance apoptosis in neoplastic cells .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties for azetidine-containing compounds. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in preliminary studies, indicating a possible application in neurodegenerative diseases .

Pharmacological Applications

Given its biological activity, this compound could be explored for:

- Cancer Therapy : As a potential therapeutic agent targeting specific PTKs.

- Neurology : Investigating its effects on neurodegenerative conditions.

Q & A

Q. What synthetic methodologies are reported for synthesizing 2-(Azetidinomethyl)phenyl cyclopentyl ketone?

The synthesis of structurally analogous cyclopentyl phenyl ketones often involves Grignard reactions or cross-coupling strategies. For example:

- Grignard Reagent Approach : Cyclopentyl phenyl ketone derivatives can be synthesized by reacting phenylmagnesium bromide with cyclopentane carbonitrile, followed by acid hydrolysis .

- Cross-Cyclotrimerization : Methyl cyclopentyl ketone undergoes cross-cyclotrimerization with molecular oxygen, forming hydroperoxide intermediates that participate in aldol additions. This method emphasizes thermodynamic enolate formation to drive selectivity .

- Functionalization via Isocyanates : Carbamate derivatives of cyclopentyl ketones can be synthesized using cyclopentyl isocyanate and phenolic precursors, achieving high yields (e.g., 100% in one study) .

Q. How is the structure of this compound confirmed experimentally?

Key analytical methods include:

- Infrared (IR) Spectroscopy : The carbonyl stretching vibration (~1680 cm⁻¹) confirms the ketone group. Post-reduction, the disappearance of this peak and the emergence of O–H (3400–3600 cm⁻¹) and C–O (950–1010 cm⁻¹) stretches validate successful reduction .

- Kinetic Profiling : Reaction rates with sodium borohydride at varying temperatures (0°C–35°C) provide indirect evidence of steric and electronic effects influencing reactivity .

Advanced Research Questions

Q. How does ring size and strain influence the reactivity of cyclopentyl phenyl ketones in nucleophilic reductions?

Kinetic studies of cycloalkyl phenyl ketones (cyclopropyl to cyclohexyl) with NaBH₄ reveal:

- Ring Strain Effects : Cyclopropyl phenyl ketone exhibits slower reactivity at 0°C (relative rate: 0.12 vs. acetophenone = 1.0) due to angular strain impeding hydride attack. Cyclopentyl phenyl ketone, with minimal strain, shows higher reactivity (rate: 0.36) .

- Conformational Flexibility : Cyclohexyl phenyl ketone’s slower rate compared to cyclopentyl (0.25 vs. 0.36) may arise from chair conformations stabilizing the ketone, reducing electrophilicity .

Q. What mechanistic pathways govern oxidative C(CO)–C(alkyl) bond cleavage in cyclopentyl phenyl ketone?

In oxidation reactions:

- Radical Pathways : Cyclopentyl phenyl ketone undergoes C–C bond cleavage via β-hydrogen abstraction, generating R–O˙ and HO˙ radicals. This is supported by partial quenching with dimethyl sulfoxide (a HO˙ scavenger) .

- Substrate Specificity : Ketones with a single β-C hydrogen (e.g., cyclopentyl phenyl ketone) exclusively follow this radical pathway, contrasting with multi-β-H substrates that may involve alternative mechanisms .

Q. How can contradictory kinetic data for cycloalkyl phenyl ketones be resolved?

Discrepancies in reaction rates (e.g., cyclohexyl vs. cyclopentyl) are hypothesized to arise from:

- Thermodynamic vs. Kinetic Control : Cyclopentyl ketones may favor thermodynamic enolate formation, accelerating reactions under specific conditions .

- Steric and Electronic Trade-offs : Larger rings (e.g., cyclohexyl) introduce torsional strain that offsets the benefits of reduced angular strain, complicating reactivity trends .

Methodological Recommendations

- Kinetic Experiments : Use isopropyl alcohol as a solvent for NaBH₄ reductions to minimize side reactions and enable precise IR monitoring .

- Radical Trapping : Employ scavengers like DMSO to elucidate oxidative cleavage mechanisms .

- Enolate Stabilization : Optimize reaction conditions (e.g., base strength, temperature) to enhance enolate-driven cyclization or trimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.